molecular formula C21H29N3O4S B3005651 (Z)-ethyl 2-(2-((4-methoxyphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate CAS No. 905769-30-4

(Z)-ethyl 2-(2-((4-methoxyphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate

Cat. No. B3005651
M. Wt: 419.54
InChI Key: VRPMXYIITCBNEN-DQRAZIAOSA-N
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Description

The compound , (Z)-ethyl 2-(2-((4-methoxyphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate, appears to be a derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate family, which has been the subject of various studies due to its potential antibacterial properties and its interesting chemical structure .

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting from ethyl acetoacetate. The process includes oxidation, bromination, and cyclic condensation reactions. For instance, the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate is carried out at low temperatures for oxidation, moderate temperatures for bromination,

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process Improvements : The compound has been synthesized through various processes such as nitrosation, methylation, bromination, and cyclization, with improvements leading to simplified procedures and reduced production costs (Jing, 2003).
  • Formation in Reaction Sequences : It is formed in reaction sequences involving the treatment of certain chemical compounds, highlighting its role in complex chemical syntheses (Fandaklı et al., 2012).

Applications in Drug Development

  • Antimicrobial Activity : Some derivatives of the compound have shown antimicrobial activities against various microorganisms, indicating potential applications in drug development (Xi-han, 2011).

Structural and Spectroscopic Analysis

  • X-ray Powder Diffraction Data : The compound's structure has been analyzed using X-ray powder diffraction, providing detailed insights into its molecular structure (Wang et al., 2016).
  • Spectroscopic Characterization : Spectroscopic techniques have been utilized for characterizing similar compounds, which aids in understanding their chemical behavior and potential applications (Vinusha et al., 2015).

Potential in Biological Activities

  • Antioxidant and Anti-inflammatory Activities : Related compounds have been studied for their antioxidant and anti-inflammatory activities, suggesting potential biological applications for similar chemical structures (Chakraborty & Joy, 2019).

properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-28-20(25)15-18-16-29-21(22-17-5-7-19(26-2)8-6-17)24(18)10-4-9-23-11-13-27-14-12-23/h5-8,16H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPMXYIITCBNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-methoxyphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate

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